molecular formula C22H27N3O3 B7193487 N-[3-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-ylmethyl)phenyl]-4-methoxybenzamide

N-[3-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-ylmethyl)phenyl]-4-methoxybenzamide

Cat. No.: B7193487
M. Wt: 381.5 g/mol
InChI Key: LGVBYOJHSMTLKZ-UHFFFAOYSA-N
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Description

N-[3-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-ylmethyl)phenyl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazino[2,1-c][1,4]oxazine ring system, which is known for its biological activity and potential therapeutic uses.

Properties

IUPAC Name

N-[3-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-ylmethyl)phenyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-27-21-7-5-18(6-8-21)22(26)23-19-4-2-3-17(13-19)14-24-9-10-25-11-12-28-16-20(25)15-24/h2-8,13,20H,9-12,14-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVBYOJHSMTLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN3CCN4CCOCC4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-ylmethyl)phenyl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Pyrazino[2,1-c][1,4]oxazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and dihaloalkanes under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenyl halide.

    Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety, which can be synthesized through an amide coupling reaction using 4-methoxybenzoic acid and an amine derivative of the pyrazino[2,1-c][1,4]oxazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as a ligand for various receptors or enzymes. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, derivatives of this compound might exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activity. Research into its pharmacological effects could lead to new drug candidates.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-ylmethyl)phenyl]-4-methoxybenzamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazino[2,1-c][1,4]oxazine ring system could play a crucial role in these interactions, potentially stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-ylmethyl)phenyl]-4-hydroxybenzamide
  • N-[3-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-ylmethyl)phenyl]-4-chlorobenzamide

Uniqueness

The uniqueness of N-[3-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-ylmethyl)phenyl]-4-methoxybenzamide lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group might enhance its lipophilicity, potentially affecting its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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